

Application Note: Determination of Nicotianamine in Food Samples by LC-MS/MS

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Compound of Interest

Compound Name: Nicotianamine

Cat. No.: B015646

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of **nicotianamine** in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Nicotianamine**, a metal-chelating non-proteinogenic amino acid found in plants, has garnered interest for its potential antihypertensive properties. Its high polarity presents a challenge for conventional reversed-phase liquid chromatography. This document provides two distinct protocols: a direct analysis method using a multimode ODS column that avoids derivatization, and an alternative method involving pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for enhanced retention on standard reversed-phase columns. These methods are suitable for researchers, scientists, and professionals in food science and drug development for the accurate determination of **nicotianamine** in products such as soy-based foods, juices, and teas.

Introduction

Nicotianamine is a ubiquitous metal chelator in the plant kingdom, playing a crucial role in the uptake and transport of essential micronutrients like iron and zinc.^{[1][2][3]} Recent studies have also highlighted its potential as an angiotensin-converting enzyme (ACE) inhibitor, suggesting its relevance in human health and nutrition.^{[2][3]} The accurate quantification of **nicotianamine** in food is therefore essential for nutritional assessment and for the development of functional foods. However, the high polarity of **nicotianamine** makes its retention and separation on conventional C18 columns challenging. This application note presents a primary method that circumvents this issue by employing a multimode ODS column, allowing for a simple "dilute-

and-shoot" or straightforward extraction protocol without the need for derivatization.^{[1][2][3]} An alternative protocol using Fmoc-Cl derivatization is also described for laboratories equipped with standard reversed-phase columns.

Experimental Protocols

Protocol 1: Direct Analysis of Nicotianamine using a Multimode ODS Column

This method is adapted from the work of Yamaguchi and Uchida (2012) and is recommended for its simplicity and robustness.^{[1][2][3]}

1. Sample Preparation

- Liquid Samples (e.g., Soy Sauce, Fruit Juice, Tea, Soy Milk):
 - Accurately weigh 1.0 g of the liquid sample into a 50 mL volumetric flask.
 - Dilute to the mark with Milli-Q water.
 - For samples with high particulate matter, centrifuge at 5,000 x g for 10 minutes.
 - Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
 - Due to potential matrix effects, the standard addition method is recommended for accurate quantification.^{[1][2][3]}
- Solid and Semi-Solid Samples (e.g., Soybean Curd, Vegetable Paste):
 - Homogenize the sample to ensure uniformity.
 - Accurately weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 20 mL of 50% aqueous ethanol.
 - Vortex for 5 minutes to ensure thorough mixing.
 - For enhanced extraction, sonicate for 15 minutes in a water bath.

- Centrifuge at 10,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS Conditions

- Liquid Chromatography:
 - Column: Multimode ODS Column (e.g., Scherzo SM-C18, 150 mm x 2.0 mm, 3 µm)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Flow Rate: 0.2 mL/min
 - Injection Volume: 5 µL
 - Column Temperature: 40°C
 - Gradient Program:

Time (min)	%B
0.0	5
10.0	95
15.0	95
15.1	5

| 20.0 | 5 |

- Mass Spectrometry:
 - Instrument: Triple Quadrupole Mass Spectrometer
 - Ionization Mode: Electrospray Ionization (ESI), Positive

- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Collision Gas: Argon
- Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Nicotianamine (Quantifier)	304.2	114.1	100	25

| Nicotianamine (Qualifier) | 304.2 | 185.1 | 100 | 20 |

Protocol 2: Analysis of Nicotianamine via FMOC-Cl Derivatization

This protocol is an alternative for laboratories without access to a multimode column and relies on derivatization to enhance the hydrophobicity of **nicotianamine**.

1. Sample Preparation and Derivatization

- Extract samples as described in Protocol 1 (Solid and Semi-Solid Samples).
- Transfer 100 µL of the filtered extract into a clean microcentrifuge tube.
- Add 100 µL of 100 mM borate buffer (pH 8.0).
- Add 200 µL of 5 mM FMOC-Cl in acetonitrile.
- Vortex immediately for 30 seconds.
- Allow the reaction to proceed at room temperature for 10 minutes.

- To quench the reaction, add 100 μ L of 20 mM glycine.
- Vortex for 10 seconds.
- Filter the final solution through a 0.22 μ m syringe filter into an LC vial.

2. LC-MS/MS Conditions

- Liquid Chromatography:
 - Column: Standard C18 Column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 2 μ L
 - Column Temperature: 35°C
 - Gradient Program:

Time (min)	%B
0.0	20
12.0	80
15.0	80
15.1	20

| 20.0 | 20 |

- Mass Spectrometry:
 - Instrument: Triple Quadrupole Mass Spectrometer

- Ionization Mode: ESI, Positive
- MRM Transitions: Note: The exact mass of the FMOc-**nicotianamine** derivative may vary depending on the number of FMOc groups attached. It is recommended to determine the precursor ion and optimize the product ions and collision energies in-house. A likely precursor for mono-FMOc-**nicotianamine** would be m/z 526.2.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
FMOc-Nicotianamine (Quantifier)	526.2	Optimize	100	Optimize

| FMOc-Nicotianamine (Qualifier) | 526.2 | Optimize | 100 | Optimize |

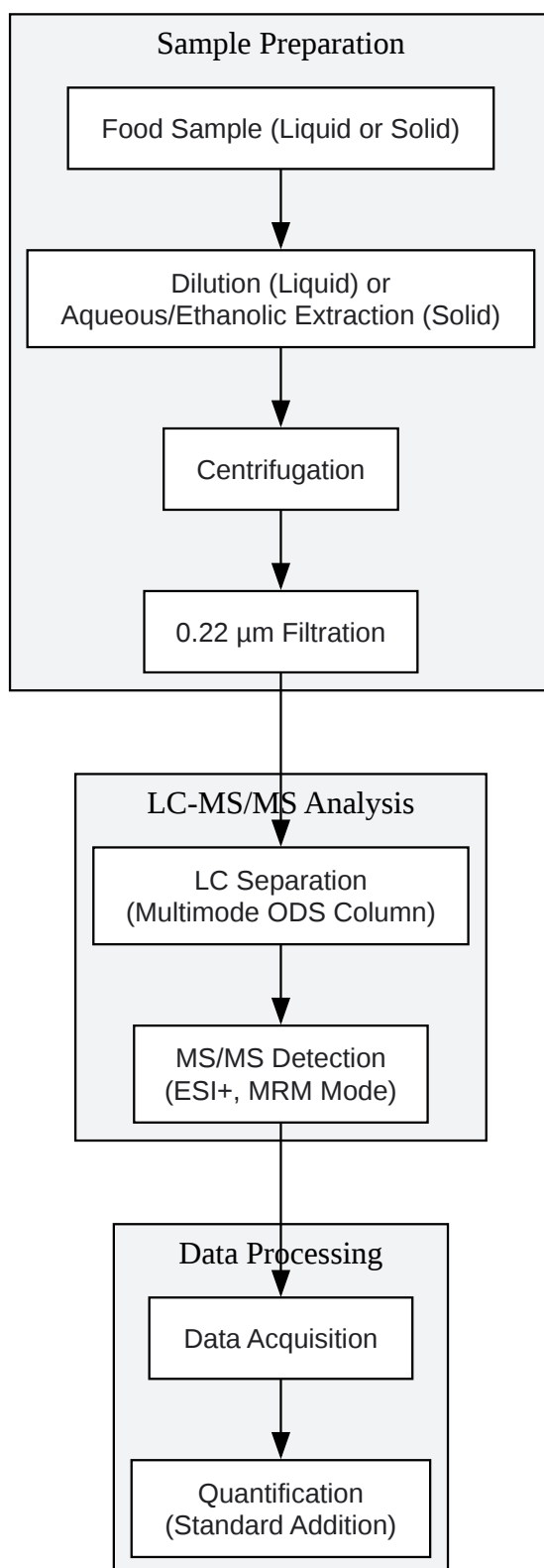
Data Presentation

Table 1: Quantitative Performance of the Direct Analysis Method (Protocol 1)

Parameter	Value	Food Matrix Examples
Limit of Detection (LOD)	0.5 ng/mL	Soy Sauce, Juices, Tea
Limit of Quantification (LOQ)	1.5 ng/mL	Soy Sauce, Juices, Tea
Linearity (r ²)	>0.995	Spiked Samples
Recovery	85-110% (with standard addition)	Various
Nicotianamine Range in Soy Sauce	<0.25 - 71 µg/g	Commercial Soy Sauces

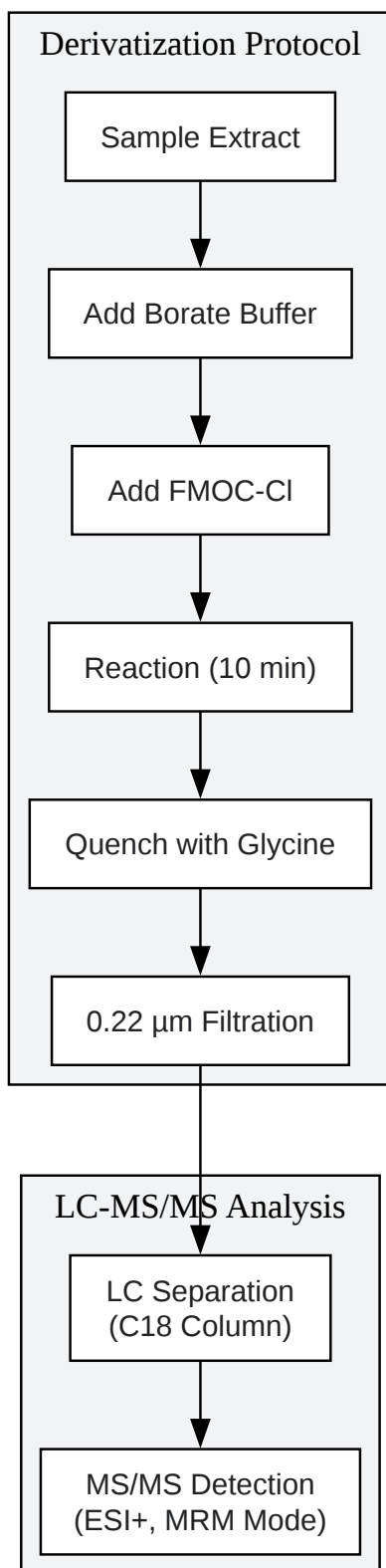
Data derived from Yamaguchi and Uchida (2012).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Visualizations



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Caption: Experimental workflow for the direct determination of **nicotianamine**.



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Caption: Workflow for the FMOC-Cl derivatization of **nicotianamine**.

Conclusion

The described LC-MS/MS methods provide reliable and sensitive quantification of **nicotianamine** in a variety of food samples. The direct analysis method using a multimode ODS column is highly recommended due to its simplicity, reduced sample preparation time, and avoidance of hazardous derivatization reagents. The FMOC-Cl derivatization method serves as a viable alternative for laboratories equipped with standard reversed-phase HPLC systems. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. For all food matrices, the use of a standard addition curve is advised to compensate for matrix-induced ion suppression or enhancement, ensuring accurate quantification.

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